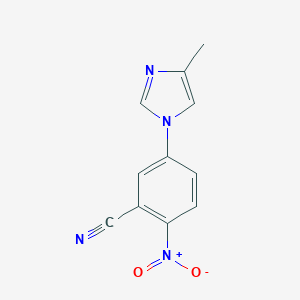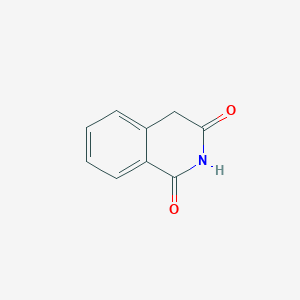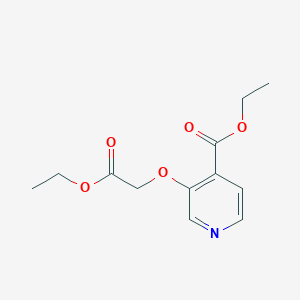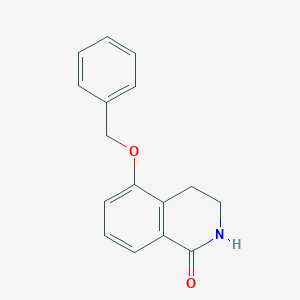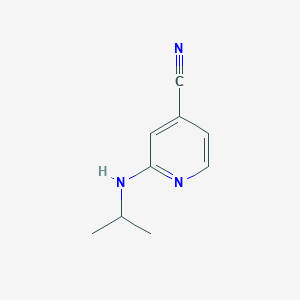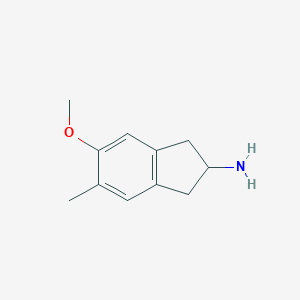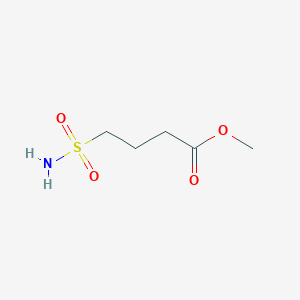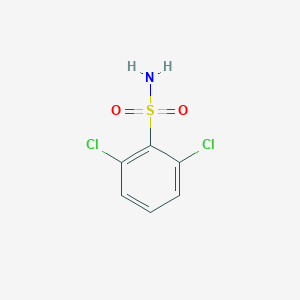
2,6-Dichlorobenzenesulfonamide
Descripción general
Descripción
2,6-Dichlorobenzenesulfonamide (DCBS) is a sulfonamide compound with the molecular formula C6H5Cl2NO2S and a molecular weight of 226.08 . It is an organic compound that has found wide application in scientific research, including the investigation of biochemical and physiological effects, and utilization as a reagent in laboratory experiments .
Physical And Chemical Properties Analysis
2,6-Dichlorobenzenesulfonamide has a melting point of 172-173°C, a predicted boiling point of 385.9±52.0 °C, and a predicted density of 1.588±0.06 g/cm3 . Its pKa is predicted to be 9.23±0.60 .Aplicaciones Científicas De Investigación
-
Biochemical and Physiological Research
- Summary of Application : 2,6-Dichlorobenzenesulfonamide is an organic compound that has found wide application in scientific research, including the investigation of biochemical and physiological effects .
- Methods of Application : It is utilized as a reagent in laboratory experiments . The specific experimental procedures and technical details would depend on the particular research context.
- Results or Outcomes : While the precise mechanism of action of 2,6-Dichlorobenzenesulfonamide remains incompletely elucidated, it is believed to function as a sulfonamide .
-
Anticancer and Antioxidant Research
- Summary of Application : 2,4-Dichlorobenzenesulfonamide has been used in the synthesis of new chalcone derivatives with anticancer and antioxidant properties .
- Methods of Application : The compounds were tested for their anticancer effects on various human cancer cells, such as cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS, using the MTT test . They were also assessed for their antioxidant activity .
- Results or Outcomes : The activity of all compounds against cancer cells was significant, with IC50 values in the range of 0.89–9.63 µg/mL . Among all the tested compounds, derivative 5 showed the highest activity on the AGS cell line . It strongly arrested the cell cycle in the subG0 phase, depolarized the mitochondrial membrane, and activated caspase-8 and -9 . All examined compounds showed dose-dependent activity against neutrophil elastase .
-
Biochemical and Physiological Research
- Summary of Application : 2,6-Dichlorobenzenesulfonamide is an organic compound that has found wide application in scientific research, including the investigation of biochemical and physiological effects .
- Methods of Application : It is utilized as a reagent in laboratory experiments . The specific experimental procedures and technical details would depend on the particular research context.
- Results or Outcomes : While the precise mechanism of action of 2,6-Dichlorobenzenesulfonamide remains incompletely elucidated, it is believed to function as a sulfonamide .
-
Anticancer and Antioxidant Research
- Summary of Application : 2,4-Dichlorobenzenesulfonamide has been used in the synthesis of new chalcone derivatives with anticancer and antioxidant properties .
- Methods of Application : The compounds were tested for their anticancer effects on various human cancer cells, such as cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS, using the MTT test . They were also assessed for their antioxidant activity .
- Results or Outcomes : The activity of all compounds against cancer cells was significant, with IC50 values in the range of 0.89–9.63 µg/mL . Among all the tested compounds, derivative 5 showed the highest activity on the AGS cell line . It strongly arrested the cell cycle in the subG0 phase, depolarized the mitochondrial membrane, and activated caspase-8 and -9 . All examined compounds showed dose-dependent activity against neutrophil elastase .
-
Biochemical and Physiological Research
- Summary of Application : 2,6-Dichlorobenzenesulfonamide is an organic compound that has found wide application in scientific research, including the investigation of biochemical and physiological effects .
- Methods of Application : It is utilized as a reagent in laboratory experiments . The specific experimental procedures and technical details would depend on the particular research context.
- Results or Outcomes : While the precise mechanism of action of 2,6-Dichlorobenzenesulfonamide remains incompletely elucidated, it is believed to function as a sulfonamide .
-
Anticancer and Antioxidant Research
- Summary of Application : 2,4-Dichlorobenzenesulfonamide has been used in the synthesis of new chalcone derivatives with anticancer and antioxidant properties .
- Methods of Application : The compounds were tested for their anticancer effects on various human cancer cells, such as cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS, using the MTT test . They were also assessed for their antioxidant activity .
- Results or Outcomes : The activity of all compounds against cancer cells was significant, with IC50 values in the range of 0.89–9.63 µg/mL . Among all the tested compounds, derivative 5 showed the highest activity on the AGS cell line . It strongly arrested the cell cycle in the subG0 phase, depolarized the mitochondrial membrane, and activated caspase-8 and -9 . All examined compounds showed dose-dependent activity against neutrophil elastase .
Safety And Hazards
2,6-Dichlorobenzenesulfonamide is classified as a dangerous substance. It carries the GHS hazard statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H332 (Harmful if inhaled) .
Relevant Papers Several papers have been published on the use of 2,6-Dichlorobenzenesulfonamide in scientific research . These include studies on the design, synthesis, and structure-activity relationships of 1,3-dihydrobenzimidazol-2-one analogues as anti-HIV agents , and the discovery of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer . Further analysis of these papers could provide more detailed information on the applications and potential of 2,6-Dichlorobenzenesulfonamide in scientific research.
Propiedades
IUPAC Name |
2,6-dichlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJHEZQFXIHNNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374148 | |
| Record name | 2,6-dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorobenzenesulfonamide | |
CAS RN |
10290-98-9 | |
| Record name | 2,6-dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

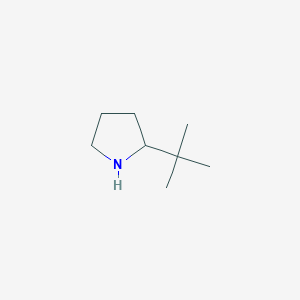
![N-[(2-methylphenyl)carbamothioyl]acetamide](/img/structure/B182178.png)
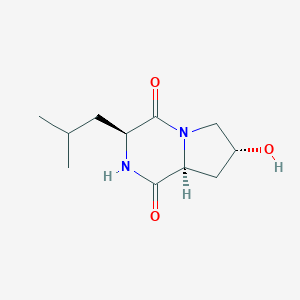
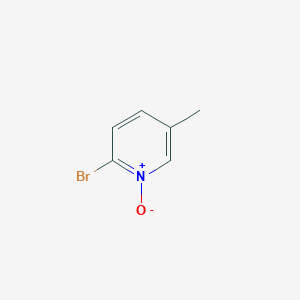
![Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate](/img/structure/B182182.png)
![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)

